molecular formula C19H19N5O2 B2731234 1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide CAS No. 2034610-04-1

1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide

Cat. No.: B2731234
CAS No.: 2034610-04-1
M. Wt: 349.394
InChI Key: RNCCFYZZDRAYQP-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide is an intriguing compound featuring a complex fused ring system that includes indazole and pyrrolo[2,3-c]pyridine moieties. Its unique structure suggests potential in various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide often involves a multi-step sequence starting with the construction of the indazole core. A common starting material for the synthesis might include substituted anilines, which undergo cyclization reactions. The reaction conditions typically involve:

  • Temperature: : Moderate heating (80-120°C).

  • Solvent: : Often, organic solvents like DMF, DMSO, or THF.

  • Catalysts: : May involve Lewis acids or bases to facilitate cyclization.

Industrial Production Methods: For industrial-scale production, optimizations are often necessary. Techniques might include:

  • Flow Chemistry: : Enhances the safety and efficiency of handling hazardous chemicals.

  • Solid-Phase Synthesis: : Useful for purifying intermediate products and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions: This compound can participate in several types of chemical reactions:

  • Oxidation: : Due to the presence of reactive sites in the pyrrolo[2,3-c]pyridine ring.

  • Reduction: : Primarily affects the ketone functional group.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur, especially at the indazole ring.

Common Reagents and Conditions:
  • Oxidation Reagents: : KMnO4, PCC, or Jones reagent.

  • Reduction Reagents: : LiAlH4, NaBH4.

  • Substitution Reagents: : Alkyl halides for alkylation, and halogenated agents for halogenation.

Major Products Formed:
  • Oxidation: : Conversion to carboxylic acids or alcohols.

  • Reduction: : Formation of alcohols from ketones.

  • Substitution: : Introduction of various functional groups like halogens, alkyl chains, etc.

Scientific Research Applications

In Chemistry: This compound’s diverse reactivity makes it an excellent intermediate in organic synthesis, facilitating the development of complex molecules.

In Biology: Its structural components suggest potential roles in enzyme inhibition or as a ligand in protein-binding studies.

In Medicine: Could be explored for drug development, especially in targeting specific proteins or pathways related to diseases.

In Industry: Its unique chemical properties could be leveraged in material science, particularly in the synthesis of new polymers or as a building block for advanced materials.

Mechanism of Action

The compound’s effects depend on its interaction with molecular targets, which can include:

  • Enzymatic Inhibition: : May act as an inhibitor for specific enzymes by binding to active sites.

  • Receptor Modulation: : Potential to modulate receptor activity, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds: Compounds like:

  • 1-methyl-1H-indazole-3-carboxamide

  • N-(2-(1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide

Uniqueness: The presence of both indazole and pyrrolo[2,3-c]pyridine rings in 1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide confers unique reactivity and biological activity, distinguishing it from other compounds.

Properties

IUPAC Name

1-methyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-22-10-7-13-8-11-24(19(26)17(13)22)12-9-20-18(25)16-14-5-3-4-6-15(14)23(2)21-16/h3-8,10-11H,9,12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCCFYZZDRAYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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